molecular formula C7H3Cl2NS B13638218 3,7-Dichlorobenzo[d]isothiazole

3,7-Dichlorobenzo[d]isothiazole

Cat. No.: B13638218
M. Wt: 204.08 g/mol
InChI Key: DZQXFXRMSLMWIN-UHFFFAOYSA-N
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Description

3,7-dichloro-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine atoms at the 3rd and 7th positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dichloro-1,2-benzothiazole can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with chlorinated aromatic aldehydes under acidic conditions. For example, the condensation of 2-aminothiophenol with 3,7-dichlorobenzaldehyde in the presence of a catalyst such as iodine or samarium triflate can yield 3,7-dichloro-1,2-benzothiazole .

Industrial Production Methods

Industrial production of 3,7-dichloro-1,2-benzothiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,7-dichloro-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

3,7-dichloro-1,2-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dichloro-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichlorobenzothiazole
  • 2-aminobenzothiazole
  • 2-arylbenzothiazole

Uniqueness

3,7-dichloro-1,2-benzothiazole is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit different pharmacological properties and industrial applications .

Properties

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

3,7-dichloro-1,2-benzothiazole

InChI

InChI=1S/C7H3Cl2NS/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H

InChI Key

DZQXFXRMSLMWIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SN=C2Cl

Origin of Product

United States

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